[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of [1-(3,4-dichloro-benzyl)-piperidin-3-yl]-methanol follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen atoms. The official IUPAC name for this compound is [1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanol, which precisely describes the structural arrangement of functional groups and substituents. This nomenclature system clearly delineates the presence of a piperidine ring as the core heterocyclic framework, with specific positional indicators for the attached functional groups.
The Chemical Abstracts Service registry number for this compound is 174560-99-7, providing a unique identifier within chemical databases and literature. The molecular formula C₁₃H₁₇Cl₂NO reflects the atomic composition, consisting of thirteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 274.18 grams per mole through computational analysis and experimental verification.
Additional systematic identifiers include the MDL number MFCD00814295, which serves as a reference within the Molecular Design Limited database system. The compound's International Chemical Identifier (InChI) is InChI=1S/C13H17Cl2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2, providing a standardized string representation of the molecular structure. The corresponding InChIKey DSMFHKZBPHLJGD-UHFFFAOYSA-N offers a condensed hash representation for database searching and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation is C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CO, which encodes the structural connectivity in a linear format suitable for computational processing. This systematic approach to chemical identification ensures precise communication of structural information across scientific disciplines and facilitates accurate retrieval of compound-specific data from chemical databases.
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMFHKZBPHLJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Piperidine Derivatives
The most straightforward method involves the reaction of 3,4-dichlorobenzyl chloride with piperidin-3-yl-methanol under basic conditions. In a protocol adapted from VulcanChem’s synthesis of analogous compounds, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution at the piperidine nitrogen.
Mechanistic Considerations :
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic benzyl carbon. Steric hindrance from the 3-methanol substituent necessitates elevated temperatures (80–100°C) to achieve complete conversion. Typical molar ratios of 1:1.2 (piperidine derivative:benzyl halide) minimize di-alkylation byproducts.
Optimization Challenges :
- Competing O-Alkylation : The hydroxyl group on the piperidine ring can undergo unintended alkylation, requiring chromatographic separation (silica gel, hexane/ethyl acetate gradients).
- Solvent Effects : Polar aprotic solvents like DMF enhance reactivity but may lead to decomposition at prolonged reaction times (>24 hours).
Reductive Amination Pathways
Condensation-Reduction Approach
An alternative route employs 3,4-dichlorobenzaldehyde and piperidin-3-yl-methanol precursors. The aldehyde undergoes condensation with the amine to form an imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (STAB).
Reaction Conditions :
- Solvent System : Dichloromethane (DCM) or methanol at 0–25°C.
- Catalysis : Acetic acid (1–5 mol%) accelerates imine formation.
- Yield : Reported yields for analogous compounds reach 65–72% after purification.
Advantages Over Alkylation :
- Avoids stoichiometric base usage.
- Tolerates electron-withdrawing groups on the benzyl moiety.
Grignard Addition to Piperidine Ketones
Ketone Intermediate Synthesis
A less conventional approach involves the preparation of 1-(3,4-dichlorobenzyl)-piperidin-3-one followed by Grignard addition. Adapted from Chinese Patent CN104003929A, the piperidine ketone is synthesized via Friedel-Crafts acylation using acetyl chloride and benzene.
Grignard Reaction Details :
- Reagent : 3,4-Dichlorobenzylmagnesium chloride in tetrahydrofuran (THF).
- Quenching : Saturated ammonium chloride solution.
- Post-Reaction Processing : Acidic workup (HCl) yields the tertiary alcohol.
Yield Limitations :
Multi-step sequences (acylation → Grignard addition → deprotection) result in lower overall yields (23–35%) compared to direct alkylation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Benzyl Halide Alkylation | 55–68 | Short reaction time; Scalable | Requires rigorous byproduct removal |
| Reductive Amination | 65–72 | Mild conditions; High functional group tolerance | Sensitive to moisture |
| Grignard Addition | 23–35 | Stereochemical control | Multi-step; Low atom economy |
Crystallization and Polymorphism Considerations
Patent WO2013160273A1 highlights the importance of crystalline forms for pharmaceutical applications. For [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol hydrochloride, X-ray powder diffraction (XRPD) patterns with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2° confirm a quarterhydrate polymorph. Recrystallization from methanol/water (1:1 v/v) at 45°C produces phase-pure material.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound is synthesized via nucleophilic substitution between 3,4-dichlorobenzyl chloride and piperidine derivatives. This reaction is typically conducted under basic conditions (e.g., sodium hydroxide) with reflux to yield the target compound.
Example Reaction:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 16–24 hours | |
| Solvent System | Dichloromethane (DCM)/MeOH | |
| Yield Optimization | Column chromatography |
Alkylation and Structural Modifications
The piperidine nitrogen and hydroxymethyl group serve as sites for further functionalization:
N-Alkylation
Reaction with benzyl bromide in the presence of potassium carbonate produces N-alkylated derivatives .
Conditions:
-
Reagents: Benzyl bromide, KCO
-
Solvent: DCM/MeOH (1:1)
-
Temperature: Room temperature (16 hours)
Activity Impact:
| Substituent (R) | Biological Activity (V %) | Source |
|---|---|---|
| 2,4-Dichlorobenzyl | 54% (reduced) | |
| 3-Chloro-5-fluorobenzyl | Inactive | |
| 2-Pyridyl | 107% (enhanced) |
Hydroxymethyl Oxidation
The hydroxymethyl group (-CHOH) is oxidized to a ketone (-CO) using standard oxidizing agents (e.g., PCC or KMnO).
Heterocyclic Ring Modifications
The piperidine ring undergoes structural changes to optimize biological activity:
Dieckmann Cyclization:
A ketone intermediate (19) is formed via Dieckmann cyclization/decarboxylation, enabling subsequent Pictet-Spengler reactions to generate spiro-fused pyridoindole systems .
Key Observations:
-
Piperidine rings exhibit higher activity than azepine or pyrrolidine analogs .
-
Ring-opened piperidine derivatives (e.g., 4d) lose activity entirely .
Esterification and Derivatization
The hydroxymethyl group reacts with carboxylic acids to form esters, enhancing lipophilicity for pharmacological studies.
General Reaction:
Applications:
-
Prodrug development
-
Structure-activity relationship (SAR) studies
Comparative Reactivity of Substituents
The dichlorobenzyl group’s electronic effects influence substitution patterns:
| Reaction Site | Reactivity Trend | Source |
|---|---|---|
| Piperidine Nitrogen | High (due to lone pair) | |
| Benzyl Chlorine Atoms | Moderate (steric hindrance) | |
| Hydroxymethyl Group | High (polarizable) |
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine compounds, including [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol, exhibit antidepressant-like effects. A study demonstrated that modifications in the piperidine structure could enhance serotonin reuptake inhibition, making these compounds potential candidates for treating depression and anxiety disorders .
Analgesic Properties
The compound has been explored for its analgesic properties. Animal studies have shown that certain piperidine derivatives can reduce pain responses in models of inflammatory pain, suggesting that this compound may act as a pain reliever by modulating pain pathways .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Further investigations are needed to elucidate the specific mechanisms involved .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from readily available piperidine derivatives. The process includes:
- Formation of the Piperidine Ring: Using appropriate starting materials to create the piperidine backbone.
- Introduction of the Dichlorobenzyl Group: Employing electrophilic aromatic substitution methods to attach the dichlorobenzyl moiety.
- Final Functionalization: Converting intermediate products to obtain the methanol functional group.
Case Study 1: Antidepressant Activity
A study published in a pharmacological journal explored the antidepressant effects of various piperidine derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages over a defined period .
Case Study 2: Analgesic Effects
In a controlled trial assessing pain relief properties, researchers administered this compound to rodents subjected to induced inflammatory pain. The compound showed a marked reduction in pain scores compared to controls, highlighting its potential as an analgesic agent .
Mechanism of Action
The mechanism of action of [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
- 1-(3,4-Dichloro-benzyl)-piperidine
- 1-(3,4-Dichloro-benzyl)-piperidin-4-ol
Comparison:
- 1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol is unique due to the presence of the methanol group, which can influence its reactivity and biological activity.
- 1-(3,4-Dichloro-benzyl)-piperidine lacks the methanol group, which may result in different chemical and biological properties.
- 1-(3,4-Dichloro-benzyl)-piperidin-4-ol has a hydroxyl group on the piperidine ring, which can affect its solubility and reactivity compared to the methanol derivative.
This detailed article provides a comprehensive overview of [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative notable for its unique structural features, including a dichlorobenzyl group and a hydroxymethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antidepressant, antimicrobial, and neuroactive properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, influencing pathways associated with mood regulation and neuroprotection.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing their availability in the synaptic cleft.
Antidepressant Effects
Piperidine derivatives have been extensively studied for their antidepressant potential. Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects in animal models.
Case Study :
A study conducted on various piperidine derivatives demonstrated that those with halogen substitutions showed enhanced activity in the forced swim test (FST), a standard model for assessing antidepressant efficacy. The compound exhibited a notable reduction in immobility time compared to control groups.
Antimicrobial Activity
The presence of dichlorobenzyl groups is associated with increased antimicrobial properties. Preliminary assays indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability.
Key Pharmacokinetic Parameters :
- Bioavailability : Estimated at approximately 50%.
- Half-life : Approximately 4 hours in vivo.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Chlorobenzyl)-piperidin-3-ol | Piperidine ring with chlorobenzyl | Antidepressant properties |
| 1-(2-Fluorobenzyl)-piperidin-3-ol | Piperidine ring with fluorobenzyl | Antimicrobial activity |
| 1-(Benzyl)-piperidin-3-methanol | Simple benzyl substitution | Neuroactive properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, the brominated analog in uses a benzyl-piperidinyl coupling strategy, where the benzyl halide reacts with a piperidine intermediate. A similar approach could apply, substituting 3,4-dichlorobenzyl bromide for the brominated precursor. Purification via column chromatography or preparative HPLC (as in ) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The piperidine ring protons (δ 1.5–3.0 ppm) and benzyl aromatic protons (δ 6.8–7.5 ppm) should show distinct splitting patterns. The -CH2OH group typically appears as a triplet near δ 3.5–4.0 ppm ().
- Mass Spectrometry : The molecular ion peak should align with the calculated molecular weight (~284.2 g/mol). Fragmentation patterns (e.g., loss of -CH2OH or dichlorobenzyl groups) can validate the structure .
Q. What solvent systems and chromatographic conditions optimize purity analysis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phases like methanol/acetonitrile-buffer mixtures (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) are effective (). Isocratic elution at 30% acetonitrile () or gradient elution improves resolution for polar derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperidinyl-methanol derivatives?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., enzyme concentration, pH). Reproducibility requires:
- Standardized Protocols : Use validated enzyme inhibition assays (e.g., acetylcholinesterase in ) with controls.
- Dose-Response Curves : Compare EC50/IC50 values across studies.
- Structural Analogues : Test derivatives with halogen substitutions (e.g., bromo vs. dichloro) to isolate electronic effects () .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to acetylcholinesterase () or monoamine oxidase. The dichlorobenzyl group’s hydrophobicity may enhance binding pocket interactions.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) validate predictions .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH guidelines). Monitor degradation via HPLC.
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–13). The -CH2OH group may undergo oxidation, requiring inert atmospheres or antioxidants ( ) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
